molecular formula C14H14N2O2 B14927868 (2Z)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one

(2Z)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B14927868
M. Wt: 242.27 g/mol
InChI Key: BABRCLGPCUWNRA-BAQGIRSFSA-N
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Description

(2Z)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-hydroxyacetophenone and 1-ethyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The hydroxyl group on the phenyl ring can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of epoxides or quinones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology

The compound has shown potential biological activities such as anti-inflammatory, antioxidant, and antimicrobial properties. It is studied for its ability to inhibit certain enzymes and pathways involved in disease processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug development, particularly in the treatment of cancer, infectious diseases, and inflammatory conditions.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties. It is also employed in the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of (2Z)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one: A geometric isomer with similar properties but different spatial arrangement.

    (2Z)-3-(1-methyl-1H-pyrazol-4-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one: A compound with a methyl group instead of an ethyl group, affecting its reactivity and biological activity.

    (2Z)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one: A compound with the hydroxyl group in a different position on the phenyl ring, influencing its chemical behavior.

Uniqueness

The uniqueness of (2Z)-3-(1-ethyl-1H-pyrazol-4-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one lies in its specific structural features, such as the position of the hydroxyl group and the presence of the ethyl group on the pyrazole ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

(Z)-3-(1-ethylpyrazol-4-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C14H14N2O2/c1-2-16-10-11(9-15-16)3-8-14(18)12-4-6-13(17)7-5-12/h3-10,17H,2H2,1H3/b8-3-

InChI Key

BABRCLGPCUWNRA-BAQGIRSFSA-N

Isomeric SMILES

CCN1C=C(C=N1)/C=C\C(=O)C2=CC=C(C=C2)O

Canonical SMILES

CCN1C=C(C=N1)C=CC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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